5-(4-Methoxyphenyl)piperazin-2-one
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Overview
Description
5-(4-Methoxyphenyl)piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities This compound is characterized by the presence of a methoxyphenyl group attached to a piperazin-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)piperazin-2-one can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .
Another method involves the aza-Michael addition reaction between protected 1,2-diamines and in situ generated sulfonium salts. This approach allows for the synthesis of 2-substituted chiral piperazines, which can be further modified to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production may vary depending on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often require catalysts or specific reagents to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced derivatives of the compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating conditions such as anxiety, depression, and other neurological disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its levels in the synaptic cleft. This action helps improve cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: Similar structure but lacks the piperazin-2-one ring.
4-(4-Methoxyphenyl)piperazine: Another derivative with a different substitution pattern on the piperazine ring.
2-(4-Methoxyphenyl)piperazine: Similar compound with the methoxy group in a different position.
Uniqueness
5-(4-Methoxyphenyl)piperazin-2-one is unique due to its specific substitution pattern and the presence of the piperazin-2-one ring, which imparts distinct chemical and biological properties. Its ability to act as an enzyme inhibitor and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
5-(4-methoxyphenyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-9-4-2-8(3-5-9)10-6-13-11(14)7-12-10/h2-5,10,12H,6-7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEMMAJRIWORAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CNC(=O)CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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